

PCO371 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PCO371

Cat. No.: B609860

[Get Quote](#)

An In-Depth Technical Guide to **PCO371** For Researchers, Scientists, and Drug Development Professionals

Abstract

PCO371 is a novel, orally bioavailable, small-molecule agonist of the parathyroid hormone type 1 receptor (PTH1R).^{[1][2]} As a class B G-protein-coupled receptor (GPCR), PTH1R is a critical mediator of calcium and phosphate homeostasis and a key target for therapeutic intervention in disorders like hypoparathyroidism.^{[1][3]} Unlike endogenous peptide ligands, **PCO371** acts via a unique intracellular binding mechanism, exhibiting significant G-protein-biased agonism.^{[4][5]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **PCO371**.

Chemical Structure and Identifiers

PCO371 is a complex synthetic organic molecule belonging to the class of phenylhydantoins.^[6] Its structure comprises four main chemical groups: a trifluoromethoxyphenyl, a spiro-imidazolone, a dimethylphenyl, and a dimethylimidazolidine-2,4-dione moiety.^[7] The detailed chemical identifiers are summarized below for precise reference and database integration.

Table 1: Chemical Identifiers for **PCO371**

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione |
| CAS Number | 1613373-33-3[2][6] |
| Molecular Formula | C ₂₉ H ₃₂ F ₃ N ₅ O ₆ S[8][9] |
| SMILES | <chem>CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C</chem> |
| InChIKey | LDZJFVOUPUFOHX-UHFFFAOYSA-N[2][6] |

Physicochemical Properties

The physicochemical properties of **PCO371** are crucial for its formulation, delivery, and pharmacokinetic profile. As an orally active agent, its solubility and stability are of particular importance.[2]

Table 2: Physicochemical Properties of **PCO371**

| Property | Value | Source |
|-------------------------|--|--------|
| Molecular Weight | 635.65 g/mol | [2][8] |
| Appearance | White to off-white solid powder | [2][8] |
| Solubility | DMSO: ≥ 100 mg/mL (157.32 mM)Methanol: Soluble | [8][9] |
| LogP | 4.56 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 11 | [2] |
| Rotatable Bond Count | 7 | [2] |

Pharmacodynamics and Mechanism of Action

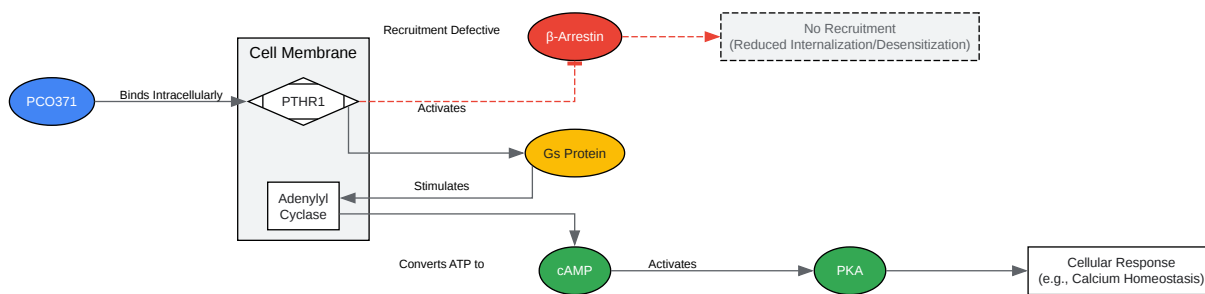
PCO371 is a potent and selective full agonist of PTHR1.[1][8] Its mechanism of action is distinct from native peptide agonists (e.g., PTH, PTHrP) and represents a significant finding in GPCR pharmacology.

Intracellular "Molecular Wedge" Activation

Cryo-electron microscopy studies have revealed that **PCO371** binds to a novel, druggable pocket within the intracellular cavity of PTHR1, at the interface with the stimulatory G-protein (Gs).[4][5] This binding mode is entirely different from the orthosteric binding site used by endogenous peptides.[4] **PCO371** acts as a "molecular wedge," directly stabilizing the active conformation of the receptor-Gs complex.[10][11] This intracellular mechanism allows **PCO371** to activate the receptor without requiring the allosteric signal propagation from the extracellular domain that is typical for GPCRs.[5]

G-Protein-Biased Agonism

A critical feature of **PCO371** is its G-protein-biased agonism.[4][12] GPCRs can signal through multiple pathways, primarily G-protein-dependent pathways and β -arrestin-dependent pathways. **PCO371** preferentially activates the Gs protein pathway, leading to the production of cyclic AMP (cAMP), but is defective in promoting the recruitment of β -arrestin.[4][13] This biased signaling is attributed to the specific active conformation stabilized by **PCO371**, which favors G-protein coupling over β -arrestin interaction.[5][14] Biased agonists are of high therapeutic interest as they may offer improved efficacy and a better safety profile by selectively activating therapeutic pathways while avoiding those that cause adverse effects.[15][16]



[Click to download full resolution via product page](#)

PCO371 Biased Signaling at PTHR1

Biological Activity and Experimental Data

The biological effects of **PCO371** have been characterized in a range of in vitro and in vivo models, demonstrating its potential for treating hypoparathyroidism.

Table 3: Summary of **PCO371** Biological Activity

| Assay / Model | Key Findings | Reference(s) |
|--------------------------------|--|--------------|
| In Vitro | | |
| cAMP Production | EC ₅₀ = 2.4 µM (in COS-7 cells expressing hPTHr1) | [2][8][9] |
| Phospholipase C (PLC) Activity | EC ₅₀ = 17 µM | [2][8] |
| Receptor Selectivity | No effect on PTH type 2 receptor (PTHr2) | [1][2] |
| Calcium Release | Induces calcium release from fetal rat long bones (at 1 and 3 µM) | [9] |
| In Vivo | | |
| Hypocalcemic Rat Model (TPTX) | Restores serum calcium levels without increasing urinary calcium. Effects are stronger and longer-lasting than PTH injections. | [1][3][9] |
| Osteopenic Rat Model (OVX) | Increases bone turnover markers, bone mineral density, and bone strength. | [1][7][9] |

Experimental Protocols

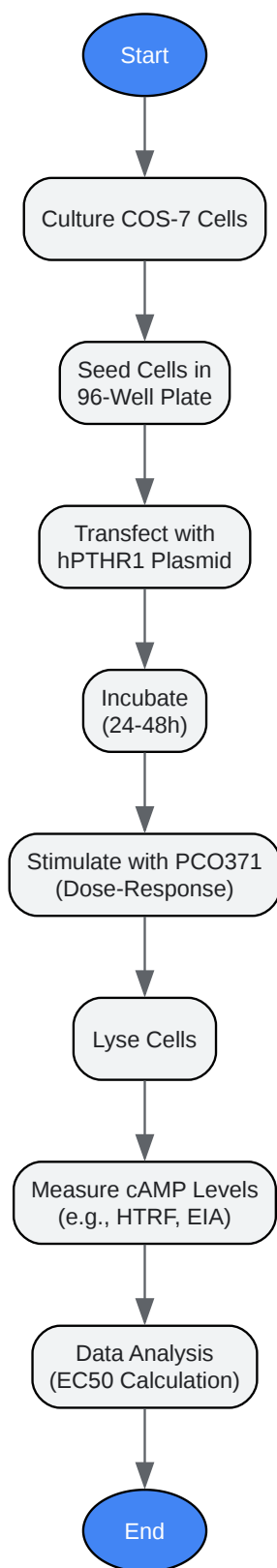
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize **PCO371**.

In Vitro cAMP Production Assay

This assay quantifies the ability of **PCO371** to activate the Gs-cAMP signaling pathway upon binding to PTHR1.

Methodology:

- **Cell Culture:** COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[\[17\]](#)[\[18\]](#)
- **Transfection:** Cells are seeded into 96-well plates and transiently transfected with a plasmid encoding human PTHR1 (hPTH1R) using a suitable transfection reagent.
- **Compound Treatment:** After 24-48 hours, the culture medium is replaced with an assay buffer. Cells are then stimulated with varying concentrations of **PCO371** or a reference agonist (e.g., hPTH(1-34)) for 15-30 minutes at room temperature.[\[19\]](#)
- **Cell Lysis:** The stimulation is stopped, and cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit.
- **cAMP Quantification:** The intracellular cAMP concentration in the cell lysates is measured using a competitive immunoassay, such as Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme Immunoassay (EIA).[\[19\]](#)[\[20\]](#)
- **Data Analysis:** The results are used to generate a dose-response curve, and the EC₅₀ value is calculated using non-linear regression.



[Click to download full resolution via product page](#)

Workflow for cAMP Production Assay

In Vivo Formulation Preparation

For oral administration in animal studies, **PCO371** is prepared in a specific vehicle to ensure solubility and bioavailability.

Methodology:

- Prepare Stock Solution: Prepare a concentrated stock solution of **PCO371** in 100% DMSO (e.g., 62.5 mg/mL).[2] Sonication may be required to fully dissolve the compound.[8]
- Add Co-solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially.[2]
 - Example for 1 mL final volume:
 - a. To 400 µL of PEG300, add 100 µL of the **PCO371** DMSO stock solution. Mix until clear.
 - b. Add 50 µL of Tween-80 to the mixture. Mix until clear.
 - c. Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
- Administration: The final clear solution is administered to animals (e.g., rats) via oral gavage at the desired dose.[2]

Conclusion

PCO371 is a pioneering small-molecule agonist for the class B GPCR, PTHR1. Its unique intracellular, G-protein-biased mechanism of action distinguishes it from traditional peptide agonists and presents a novel paradigm for GPCR drug discovery.[4][10] The robust preclinical data, demonstrating its ability to correct hypocalcemia in animal models, supported its investigation for the treatment of hypoparathyroidism.[1][3] The technical information and protocols summarized in this guide provide a foundational resource for researchers in pharmacology and drug development exploring **PCO371** and other biased allosteric modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCO371 | PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 3. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. drughunter.com [drughunter.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. PCO371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 17. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]

- 18. COS-7 Cell Culture Protocol [cos-7.com]
- 19. Measurement of cAMP for Gas- and Gai Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PCO371 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609860#pco371-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com